4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile
Description
4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile is a heterocyclic compound featuring a pyridine core substituted with a 4-chlorophenyl group at the 4-position, methyl groups at the 2- and 6-positions, and nitrile groups at the 3- and 5-positions. Its molecular formula is C₁₅H₁₀ClN₃, with a molecular weight of 267.72 g/mol (CAS: 337924-07-9). It is primarily utilized in medicinal chemistry as a precursor for synthesizing polyheterocyclic systems, such as fused pyrazolopyridine derivatives with antifungal applications.
The compound’s crystal structure and intermolecular interactions (e.g., hydrogen bonding) have been studied to understand its packing behavior, which is critical for optimizing its physicochemical properties in drug design. Industrial suppliers, such as Hubei Yunyun Furui Technology Co., highlight its use in pharmaceutical research as a reference standard or intermediate.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c1-9-13(7-17)15(14(8-18)10(2)19-9)11-3-5-12(16)6-4-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWZUNSGXBOAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C#N)C2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method is the reaction of 4-chlorophenylacetonitrile with 2,6-dimethylpyridine-3,5-dicarbonitrile under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium cyanide (NaCN) and potassium cyanide (KCN).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of cyano-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: In medicine, the compound is explored for its therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a key component in many industrial processes.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile exerts its effects involves its interaction with specific molecular targets. The cyano groups and chlorophenyl moiety play crucial roles in binding to receptors and enzymes, leading to biological responses. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Structural Analogs in Antimicrobial Activity
Pyridine dicarbonitrile derivatives with varying substituents exhibit distinct antimicrobial profiles. Key analogs include:
Key Findings :
- Electron-withdrawing vs. electron-donating groups: Fluorophenyl and chlorophenyl substituents enhance antimicrobial potency compared to non-halogenated analogs.
- Heterocyclic substituents : Thiophene-containing derivatives show broader antifungal activity, likely due to improved membrane permeability.
Functional Group Variations: Dicarbonitrile vs. Dicarboxylate
Replacing nitrile groups with esters or carboxylates alters bioactivity and solubility:
Key Findings :
- Solubility : Dicarboxylate derivatives (e.g., nifedipine analogs) exhibit higher aqueous solubility due to ester groups, whereas dicarbonitriles are more lipophilic.
- Bioactivity : Dicarbonitriles are preferred for synthesizing fused heterocycles with antifungal activity, while dicarboxylates are optimized for cardiovascular applications.
Key Findings :
- DHP vs. pyridine : DHP derivatives often show redox-active properties (e.g., antioxidant), while fully aromatic pyridines are more stable and serve as scaffolds for further functionalization.
Substituent Position and Physicochemical Properties
Variations in substituent position significantly affect melting points and logP values:
Key Findings :
- Chlorine position : Para-substitution (4-chlorophenyl) enhances symmetry and crystallinity compared to meta-substituted analogs.
Biological Activity
4-(4-Chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound's structure allows for various interactions with biological targets, making it a candidate for drug development and other therapeutic applications.
- Molecular Formula : C15H10ClN3
- Molecular Weight : 267.71 g/mol
- CAS Number : 2765534
The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of specific enzymes and receptors. Research indicates that it may interact with proteins involved in neurodegenerative diseases and other pathologies.
1. Neuroprotective Effects
Studies have shown that compounds similar to this compound exhibit neuroprotective properties. For instance, in silico studies have identified potential interactions with catecholamine-O-methyltransferase (COMT), which plays a crucial role in dopamine metabolism. Inhibition of COMT can lead to increased levels of dopamine, providing therapeutic benefits for conditions such as Parkinson's disease .
2. Antioxidant Activity
The compound has demonstrated antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a significant contributing factor.
Study on Neurodegenerative Diseases
A study published in the Journal of Medicinal Chemistry explored the efficacy of various pyridine derivatives, including this compound, in inhibiting COMT. The results indicated that certain derivatives showed promising binding affinities and could serve as leads for developing new treatments for neurodegenerative disorders .
In Vitro Assays
In vitro assays conducted on cell lines have shown that this compound can reduce the expression of markers associated with inflammation and oxidative stress. These findings suggest its potential as an anti-inflammatory agent.
Biological Activity Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
